3-Phenyl-1-(trifluoromethyl)triaz-1-ene
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Overview
Description
3-Phenyl-1-(trifluoromethyl)triaz-1-ene is an organic compound belonging to the triazene family. Triazenes are characterized by the presence of a diazoamino group (–N=N–N–) and have been studied for their interesting structural, biological, pharmacological, and reactivity features . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(trifluoromethyl)triaz-1-ene typically involves the reaction of aniline derivatives with trifluoromethyl diazomethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(trifluoromethyl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Produces triazene oxides.
Reduction: Yields amines.
Substitution: Results in halogenated phenyl derivatives.
Scientific Research Applications
3-Phenyl-1-(trifluoromethyl)triaz-1-ene has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including anti-tumor properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(trifluoromethyl)triaz-1-ene involves its interaction with molecular targets through the diazoamino group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(trifluoromethyl)triaz-1-ene
- 3-(4-Carbamoylphenyl)-1-methyltriazene 1-oxide
- 1-(4-Methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide
Uniqueness
3-Phenyl-1-(trifluoromethyl)triaz-1-ene is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
114310-96-2 |
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Molecular Formula |
C7H6F3N3 |
Molecular Weight |
189.14 g/mol |
IUPAC Name |
N-(trifluoromethyldiazenyl)aniline |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)12-13-11-6-4-2-1-3-5-6/h1-5H,(H,11,12) |
InChI Key |
CQPBANBUQAKQDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=NC(F)(F)F |
Origin of Product |
United States |
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